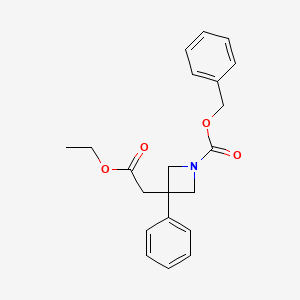

Benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate

CAS No.:

Cat. No.: VC17562332

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO4 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H23NO4/c1-2-25-19(23)13-21(18-11-7-4-8-12-18)15-22(16-21)20(24)26-14-17-9-5-3-6-10-17/h3-12H,2,13-16H2,1H3 |

| Standard InChI Key | NFIYRQRJWHPKIA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with both a phenyl group and a 2-ethoxy-2-oxoethyl moiety. The 1-position is occupied by a benzyloxycarbonyl (Cbz) protecting group. This configuration creates a sterically congested structure with three distinct substituents influencing its reactivity and conformational flexibility .

The molecular formula is C₂₁H₂₃NO₄, with a molar mass of 353.4 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | benzyl 3-(2-ethoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate |

| Canonical SMILES | CCOC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |

| InChIKey | NFIYRQRJWHPKIA-UHFFFAOYSA-N |

| XLogP3-AA (Predicted) | 3.2 ± 0.5 |

The presence of both ester (ethoxy-oxoethyl) and carbamate (benzyloxycarbonyl) groups contributes to its polarity profile, with calculated partition coefficients suggesting moderate lipophilicity .

Spectroscopic Characteristics

While experimental spectral data remains limited in public databases, computational predictions using tools like PubChem’s NP-MRD platform indicate:

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretching of esters) and ~1680 cm⁻¹ (carbamate carbonyl)

-

¹H NMR: Expected signals include a triplet for the ethoxy methyl group (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.5 ppm), and azetidine ring protons (δ 3.0–4.0 ppm) .

The steric bulk from the 3,3-disubstitution pattern likely induces significant ring puckering, which could be confirmed through X-ray crystallography or advanced NMR techniques.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies dominate the literature:

-

Azetidine Ring Construction: Building the heterocycle from acyclic precursors via [2+2] cycloaddition or nucleophilic ring-closing reactions.

-

Late-Stage Functionalization: Modifying preformed azetidine derivatives through alkylation or esterification .

Stepwise Synthesis Protocol

A representative multi-step synthesis involves:

-

Azetidine Core Formation:

-

Double Functionalization at C3:

-

Cbz Protection:

Critical challenges include managing the steric hindrance during C3 disubstitution and preventing N-deprotection during final steps. Recent advances in flow chemistry show promise for scaling up production while maintaining stereochemical integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume